N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
- The compound (3,4-dimethoxyphenyl)(2-(3,4-dimethoxyphenyl)cyclopent-1-en-1-yl)methanone and its derivatives were synthesized to investigate their antioxidant activities, showing some molecules with potent profiles compared to standards. Spectroscopic methods and X-ray diffraction were used for characterization (Tekin Artunç et al., 2020).
- Molecular structure analysis of N-3-hydroxyphenyl-4-methoxybenzamide through acylation reactions, NMR, and X-ray diffraction studies, focusing on intermolecular interactions and their influence on molecular geometry (Sedat Karabulut et al., 2014).
Biological Activities and Medical Applications
- Novel aromatic polyimides, including derivatives with 3,4-dimethoxyphenyl structures, were synthesized and analyzed for their solubility and thermal properties, indicating potential for advanced material applications (M. Butt et al., 2005).
- Enzymatic modification of 2,6-dimethoxyphenol was studied for the production of compounds with high antioxidant capacity, demonstrating the potential of laccase-mediated oxidation in enhancing the antioxidant activity of phenolic compounds (O. E. Adelakun et al., 2012).
Environmental Impact and Chemical Analysis
- Investigation into the ubiquity and environmental impact of chlorinated phenols, including their toxicity, metabolism, and implications for human and environmental health. This study provides context for understanding the broader implications of chemical compounds in the environment (U. Ahlborg & T. Thunberg, 1980).
- The photolytic breakdown of chlorinated phenols and the potential for formation of chlorinated dioxins under environmental conditions were explored, offering insights into the chemical's behavior in natural settings (J. Plimmer & U. I. Klingebiel, 1971).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It has been reported that the compound acts as a corrosion inhibitor for mild steel in acidic media . The compound interacts with the steel surface, forming a protective layer that prevents corrosion .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
The primary known result of the action of N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide is its ability to inhibit corrosion in mild steel when exposed to acidic environments . The compound forms a protective layer on the steel surface, preventing the electrochemical oxidation process that leads to corrosion .
Action Environment
The efficacy and stability of this compound as a corrosion inhibitor are influenced by environmental factors such as the acidity of the environment and the temperature . The compound has been shown to be effective in environments with a pH of 0.5 M H2SO4 and 0.5 M HCl, and within a temperature range of 303–323 K .
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-24-19-12-11-16(14-20(19)25-2)22-21(23)15-7-6-10-18(13-15)26-17-8-4-3-5-9-17/h3-14H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBKBLARHWQTSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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